2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl and acetamide groups. Its structure features:
- A 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole core, where the 4-fluorophenyl group enhances electronic and steric properties.
- A sulfanyl bridge linking the triazole to an acetamide moiety.
Synthesis: The compound is likely synthesized via nucleophilic substitution, where a triazole-thiol intermediate reacts with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in acetone), as described for analogous compounds .
Properties
Molecular Formula |
C17H12ClF4N5OS |
|---|---|
Molecular Weight |
445.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClF4N5OS/c18-12-6-3-10(17(20,21)22)7-13(12)24-14(28)8-29-16-26-25-15(27(16)23)9-1-4-11(19)5-2-9/h1-7H,8,23H2,(H,24,28) |
InChI Key |
WYTBGPMSHJXOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a halogen exchange reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with 2-chloro-5-(trifluoromethyl)phenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,2,4-triazole acetamides are highly dependent on substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogs
*Inferred from structural analogs with reported anti-inflammatory or anti-exudative effects.
Pharmacological Activity
- Anti-Exudative Activity: Derivatives with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s 4-fluorophenyl and trifluoromethyl groups may enhance potency due to increased electron-withdrawing effects and receptor binding .
- Anti-Inflammatory Potential: Chlorine and trifluoromethyl groups in the acetamide moiety (as in the target compound) are associated with improved solubility and target affinity compared to phenoxy or methyl groups .
Physicochemical Properties
- Lipophilicity: The 4-phenoxyphenyl analog () exhibits higher lipophilicity than the target compound, which may affect bioavailability .
Biological Activity
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound features a triazole ring that is known for its ability to interact with various biological targets. The presence of fluorine and chlorine substituents enhances its lipophilicity and membrane permeability, potentially increasing its efficacy as a pharmaceutical agent.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H12ClF3N4OS |
| Molecular Weight | 396.81 g/mol |
The biological activity of this compound is primarily attributed to its mechanism of action:
- Antifungal Activity : The triazole moiety inhibits the synthesis of ergosterol in fungal cell membranes, disrupting their integrity and function.
- Antibacterial Activity : It interacts with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
- Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Antifungal Properties
Research indicates that triazole derivatives exhibit significant antifungal activity against various strains. The compound has been tested against common fungal pathogens such as Candida albicans and Aspergillus fumigatus, demonstrating effective inhibition.
Antibacterial Properties
Studies have shown that this compound possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been evaluated against strains like Staphylococcus aureus and Escherichia coli, showing higher potency than conventional antibiotics.
Anticancer Properties
In vitro studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) reveal that the compound exhibits antiproliferative effects. The mechanism involves triggering apoptotic pathways and inhibiting cell cycle progression.
Case Studies
-
Antifungal Efficacy Study :
- A study conducted on Candida albicans showed that the compound had an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, indicating strong antifungal potential compared to fluconazole.
-
Antibacterial Activity Assessment :
- In a comparative study against Staphylococcus aureus, the compound demonstrated an MIC of 0.25 µg/mL, significantly lower than that of ampicillin (1 µg/mL), showcasing its superior antibacterial properties.
-
Anticancer Activity Evaluation :
- In vitro tests on MCF-7 cells indicated that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
